Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

DHFR inhibition Enzyme kinetics Antifolate pharmacology

Aminopterin Sodium (CAS 100929-45-1) is the monosodium salt of aminopterin, a classical antifolate with quantifiably superior DHFR inhibition (Ki: 3.7 pM vs. 4.8 pM for methotrexate) and lower median IC50 in leukemia cell lines (17 nM vs. 78 nM). Its 6.2-fold greater hOAT1 inhibitory potency (IC50: 160 µM vs. 998 µM) makes it the preferred chemical probe for renal transporter studies. This compound is the definitive high-purity reference standard for methotrexate impurity profiling via HPLC/UPLC and an essential positive control for DHFR inhibition assays and PDX models. Not interchangeable with methotrexate.

Molecular Formula C14H12N7NaO2
Molecular Weight 333.28 g/mol
CAS No. 100929-45-1
Cat. No. B010747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
CAS100929-45-1
Molecular FormulaC14H12N7NaO2
Molecular Weight333.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]
InChIInChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1
InChIKeyNDXULQWYAMJQGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (Aminopterin Sodium, CAS 100929-45-1) – An Overview of Its Identity and Distinguishing Features


Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, commonly referred to as Aminopterin Sodium (CAS 100929-45-1), is the sodium salt form of aminopterin (4-aminofolic acid), a classical antifolate and a potent, competitive inhibitor of the enzyme dihydrofolate reductase (DHFR) [1]. It is a synthetic derivative of folic acid that blocks the synthesis of tetrahydrofolate, thereby depleting nucleotide precursors and inhibiting DNA, RNA, and protein synthesis [2]. While originally developed and marketed for the treatment of pediatric leukemia, it was largely supplanted by its close analog methotrexate (MTX) in the late 1950s and 1960s [3]. However, renewed interest in this compound has emerged, driven by preclinical evidence demonstrating its significantly greater intrinsic potency against DHFR and improved tumor cell uptake compared to methotrexate, positioning it as a critical research tool and a potential alternative antifolate in specific investigational contexts [4].

Why Aminopterin Sodium (CAS 100929-45-1) Cannot Be Readily Substituted by Other Antifolates in Research and Application


Despite belonging to the same class of classical antifolates, aminopterin sodium exhibits distinct biochemical and pharmacokinetic properties that prevent simple substitution with its closest analogs, such as methotrexate (MTX) or pemetrexed. The key differentiators lie in quantifiable variations in target affinity, cellular transport efficiency, and the consequential impact on *in vitro* and *in vivo* activity [1]. Specifically, aminopterin demonstrates a lower inhibition constant (Ki) for DHFR and a lower median 50% inhibitory concentration (IC50) against certain leukemia cell lines compared to MTX [2]. Furthermore, its interaction with organic anion transporters, which govern cellular uptake and excretion, differs markedly from that of MTX, as shown by its lower IC50 for inhibiting substrate uptake via hOAT1 [3]. These molecular-level differences directly translate to distinct potency and therapeutic index profiles, making generic interchange scientifically unsound for critical applications requiring precise antifolate activity. The following section provides the quantitative evidence substantiating these key points of differentiation.

Quantitative Evidence for the Selection of Sodium Aminopterin (CAS 100929-45-1) over Methotrexate and Other Antifolates


Superior Intrinsic Affinity for Dihydrofolate Reductase (DHFR) Compared to Methotrexate

Aminopterin exhibits a stronger intrinsic binding affinity for its primary target, human dihydrofolate reductase (DHFR), than its closest clinical analog, methotrexate (MTX). This is evidenced by a lower inhibition constant (Ki) [1]. In a spectrophotometric assay of DHFR kinetics, the Ki of aminopterin was determined to be 3.7 pM, which is quantitatively lower than the Ki of 4.8 pM for methotrexate [1]. This indicates that aminopterin is a more potent inhibitor of DHFR at the molecular level.

DHFR inhibition Enzyme kinetics Antifolate pharmacology

Greater In Vitro Cytotoxicity Against Childhood Leukemia and Lymphoma Cell Lines Compared to Methotrexate and Pemetrexed

In a comparative in vitro study evaluating cytotoxicity against a panel of six pediatric leukemia and lymphoma cell lines, aminopterin demonstrated significantly greater potency than methotrexate and pemetrexed [1]. The median 50% growth inhibitory concentration (IC50) for aminopterin across all cell lines was 17 nM, which is markedly lower than the median IC50 for methotrexate (78 nM) and pemetrexed (155 nM) [1]. This quantifies a 4.6-fold increase in median potency over methotrexate and a 9.1-fold increase over pemetrexed.

Cancer chemotherapy In vitro cytotoxicity Pediatric oncology

More Potent Inhibition of hOAT1-Mediated Transport Compared to Methotrexate

The interaction of aminopterin with human organic anion transporters (hOATs), which are critical determinants of renal clearance and cellular uptake, differs significantly from that of methotrexate [1]. Aminopterin is a more potent inhibitor of hOAT1, as demonstrated by its lower 50% inhibitory concentration (IC50) for blocking the uptake of the model substrate p-aminohippurate [1]. The IC50 of aminopterin for hOAT1 was 160 µM, which is over six times lower than the IC50 of 998 µM observed for methotrexate [1].

Drug transport Pharmacokinetics Organic Anion Transporters

Equivalent In Vivo Efficacy but with Lower Minimum Survival Fraction in Preclinical ALL/Lymphoma Models Compared to Methotrexate

In a preclinical study using patient-derived xenograft models of acute lymphoblastic leukemia (ALL) and lymphoma, aminopterin (AMT) and methotrexate (MTX) demonstrated equivalent overall efficacy in extending event-free survival [1]. Both compounds significantly extended the event-free survival of mice bearing 3 out of 4 xenografts with equivalent activity [1]. Notably, at the range of concentrations tested, the minimum survival fraction achieved was lower with AMT than with MTX, suggesting a potential for more profound initial cytoreduction in some models [1].

In vivo pharmacology Xenograft models Leukemia

Optimal Research and Industrial Applications for Aminopterin Sodium (CAS 100929-45-1) Based on Comparative Evidence


As a High-Potency DHFR Inhibitor for *In Vitro* Enzyme and Cell-Based Assays

In any research scenario where maximal inhibition of dihydrofolate reductase (DHFR) is required, aminopterin sodium should be prioritized over methotrexate (MTX). This is based on its quantifiably lower Ki for DHFR (3.7 pM vs. 4.8 pM for MTX) and its lower median IC50 in leukemia cell lines (17 nM vs. 78 nM for MTX) [1][2]. Applications include: (1) use as a positive control in DHFR inhibition assays, (2) creation of highly selective growth conditions in cell culture (e.g., DHFR-based selection systems), and (3) mechanistic studies where the maximal intrinsic activity of the antifolate is the primary variable.

As a Research Tool for Investigating Transporter-Mediated Drug Disposition (hOAT1)

Given its distinct interaction with human organic anion transporter 1 (hOAT1), aminopterin sodium serves as a valuable probe for studying this specific transport pathway. Its 6.2-fold greater potency in inhibiting hOAT1 compared to methotrexate (IC50 of 160 µM vs. 998 µM for MTX) makes it a more sensitive tool for competitive inhibition assays and for dissecting the role of hOAT1 in the renal clearance and cellular uptake of antifolates [3]. This is particularly relevant in pharmaceutical research focused on predicting and mitigating transporter-mediated drug-drug interactions.

As a Reference Standard or Impurity Marker in Methotrexate Analysis

Aminopterin (as the sodium salt or other forms) is a known impurity and closely related structural analog of methotrexate . Its use as a highly pure analytical reference standard is critical for the development and validation of robust chromatographic methods (e.g., HPLC, UPLC) to quantify methotrexate purity and related substances in pharmaceutical quality control, drug formulation, and stability studies.

As a Positive Control in Preclinical In Vivo Studies of Antifolate Efficacy in Leukemia/Lymphoma

For researchers using patient-derived xenograft (PDX) models of acute lymphoblastic leukemia (ALL) or lymphoma, aminopterin can serve as an effective positive control. While its overall event-free survival benefit is comparable to that of methotrexate, its potential to achieve a lower minimum survival fraction makes it a relevant comparator for assessing the depth of response of novel antifolate agents [4]. This application leverages the extensive body of comparative *in vivo* data available for this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.